(E)-4-(2-(3-Fluorobenzylidene)hydrazinyl)-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
(E)-4-(2-(3-Fluorobenzylidene)hydrazinyl)-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by the presence of a fluorobenzylidene group, a methoxyphenyl group, and a hydrazinyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(3-Fluorobenzylidene)hydrazinyl)-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves a multi-step process:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, often using a methoxyphenyl halide and a suitable base.
Formation of the Hydrazinyl Linkage: The hydrazinyl linkage is formed by reacting the intermediate with hydrazine or a hydrazine derivative.
Addition of the Fluorobenzylidene Group: The final step involves the condensation of the hydrazinyl intermediate with a fluorobenzaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-(3-Fluorobenzylidene)hydrazinyl)-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, bases, acids, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(E)-4-(2-(3-Fluorobenzylidene)hydrazinyl)-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Research: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of (E)-4-(2-(3-Fluorobenzylidene)hydrazinyl)-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.
Pathways Involved: Signaling pathways, metabolic pathways, and other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(2-(3-Chlorobenzylidene)hydrazinyl)-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- (E)-4-(2-(3-Bromobenzylidene)hydrazinyl)-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- (E)-4-(2-(3-Methylbenzylidene)hydrazinyl)-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
(E)-4-(2-(3-Fluorobenzylidene)hydrazinyl)-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the fluorobenzylidene group, which can impart distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H15FN6O |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[(E)-(3-fluorophenyl)methylideneamino]-1-(3-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H15FN6O/c1-27-16-7-3-6-15(9-16)26-19-17(11-24-26)18(21-12-22-19)25-23-10-13-4-2-5-14(20)8-13/h2-12H,1H3,(H,21,22,25)/b23-10+ |
InChI Key |
FYLWAIJQFCKHDH-AUEPDCJTSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C3=NC=NC(=C3C=N2)N/N=C/C4=CC(=CC=C4)F |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=NC=NC(=C3C=N2)NN=CC4=CC(=CC=C4)F |
Origin of Product |
United States |
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